4-(4-Bromobenzyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
AUWQNLMIKXVAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Significance of Piperidin 4 Ol Scaffolds in Chemical and Pharmaceutical Research
Established Synthetic Routes for Piperidin-4-ol Core Structures
The synthesis of the piperidin-4-ol core is a well-trodden path in organic chemistry, with several reliable methods at the disposal of synthetic chemists. A prevalent strategy involves the use of 4-piperidones as versatile starting materials. youtube.com These ketones can be readily reduced to the corresponding 4-piperidinols. sciencemadness.org
Another powerful approach is the Dieckmann condensation of diesters, followed by hydrolysis, decarboxylation, and reduction to yield the desired piperidin-4-ol. Furthermore, the cyclization of δ-amino ketones provides a direct route to the piperidine ring system.
A particularly noteworthy method for constructing substituted piperidines is the Mannich reaction. This three-component reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active methylene (B1212753) group, which upon condensation, yields a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgepa.gov These bases can then be further elaborated to form the piperidin-4-ol core. sciencemadness.org
Strategies for Introducing the Bromophenyl Moiety at Position 4
With a robust piperidin-4-ol core in hand, the next critical step is the introduction of the 4-bromobenzyl group at the 4-position. This is typically achieved through nucleophilic addition to a 4-piperidone (B1582916) precursor.
Grignard Reaction Approaches
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for installing the 4-bromobenzyl group. wikipedia.org This reaction involves the preparation of a Grignard reagent from 4-bromobenzyl bromide and magnesium metal. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a protected 4-piperidone. leah4sci.combyjus.com Subsequent acidic workup protonates the resulting alkoxide to furnish the tertiary alcohol, 4-(4-bromobenzyl)piperidin-4-ol. youtube.com The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons. wikipedia.org
A variation of this approach involves the reaction of a Grignard reagent with an ester. This method leads to the double addition of the Grignard reagent, resulting in a tertiary alcohol. masterorganicchemistry.com
| Reactants | Reagents | Product | Notes |
| Protected 4-piperidone, 4-bromobenzyl bromide | Magnesium, Anhydrous ether | This compound | Classic Grignard synthesis. |
| Ester, 4-bromobenzylmagnesium bromide | Anhydrous ether, Acid workup | Tertiary alcohol | Involves double addition of the Grignard reagent. masterorganicchemistry.com |
Lithium-Halogen Exchange Reaction Methodologies
An alternative to the Grignard reaction is the use of organolithium reagents generated via lithium-halogen exchange. wikipedia.org This method involves treating an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a new organolithium species. wikipedia.orgharvard.edu This newly formed nucleophile can then react with a 4-piperidone in a manner analogous to the Grignard reaction.
The rate of lithium-halogen exchange is typically very fast, often exceeding the rates of competing reactions like proton transfer. harvard.eduscribd.com The general reactivity trend for the halides is I > Br > Cl. wikipedia.org The exchange is a kinetically controlled process, and its equilibrium generally favors the formation of the more stable organolithium reagent. wikipedia.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Key Feature |
| Aryl Halide | Organolithium | - | Forms a new organolithium species. harvard.edu |
| 4-Piperidone | Newly formed organolithium | - | Nucleophilic addition to the carbonyl. |
Functionalization and Derivatization Strategies at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound offers a convenient handle for further molecular elaboration, allowing for the introduction of a wide range of substituents to modulate the compound's properties.
Alkylation Reactions
N-alkylation is a straightforward and common method for functionalizing the piperidine nitrogen. researchgate.net This can be achieved by reacting the parent piperidine with an alkyl halide in the presence of a base. researchgate.net The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. Common bases for this transformation include potassium carbonate and sodium hydride. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed. researchgate.net
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Product |
| This compound | Alkyl Halide (e.g., R-Br, R-I) | K2CO3 or NaH | DMF | N-Alkyl-4-(4-bromobenzyl)piperidin-4-ol |
Mannich Reaction Protocols for N-Substituted Derivatives
The Mannich reaction, previously mentioned for the synthesis of the piperidine core, can also be employed to introduce N-substituents. sciencemadness.orgacs.org In this context, a pre-formed this compound can act as the amine component. Reacting it with an aldehyde and a suitable C-H acidic compound in a one-pot procedure can lead to the formation of more complex N-substituted derivatives. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.org
Advanced Synthetic Transformations for Complex Analogues
The molecular scaffold of this compound serves as a versatile starting point for the generation of more complex analogues through targeted synthetic transformations. The presence of three key functional groups—the secondary amine of the piperidine ring, the tertiary alcohol, and the bromo-substituent on the phenyl ring—offers multiple avenues for structural elaboration.
The secondary amine is a primary site for modification. Standard N-alkylation or N-arylation reactions can introduce a wide variety of substituents. For instance, coupling with different aromatic or heterocyclic halides can be achieved under conditions typical for Buchwald-Hartwig amination. Alternatively, reductive amination with aldehydes or ketones provides access to a diverse range of N-substituted derivatives. Acylation of the piperidine nitrogen to form amides is another common transformation, often accomplished by reacting the parent molecule with acid chlorides or by using peptide coupling reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) for amide bond formation. nih.gov These reactions allow for the introduction of complex side chains, including those containing amino acids or other pharmacophoric elements. nih.gov
The bromine atom on the phenyl ring is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with various boronic acids or esters can replace the bromine with alkyl, alkenyl, or (hetero)aryl groups. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties. The Buchwald-Hartwig amination can be employed to convert the aryl bromide into an aniline (B41778) derivative, while Heck coupling can introduce vinyl groups. These transformations are fundamental for creating libraries of analogues with diverse functionalities on the phenyl ring.
The tertiary hydroxyl group can also be a point of modification, although it is often maintained for its hydrogen-bonding capabilities. It can be alkylated to form ethers or acylated to form esters. Dehydration reactions could introduce a double bond, leading to tetrahydropyridine (B1245486) derivatives, which could then be subjected to further chemical modifications.
| Transformation Site | Reaction Type | Reagents & Conditions | Resulting Structure |
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-(4-bromobenzyl)piperidin-4-ol |
| N-Acylation | Acid chloride or Carboxylic acid with coupling agents (e.g., HATU, DIPEA) | N-Acyl-4-(4-bromobenzyl)piperidin-4-ol | |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-4-(4-bromobenzyl)piperidin-4-ol | |
| Aryl Bromide | Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | 4-(Aryl-benzyl)piperidin-4-ol analogue |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-(Alkynyl-benzyl)piperidin-4-ol analogue | |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 4-(Amino-benzyl)piperidin-4-ol analogue | |
| Tertiary Alcohol | O-Alkylation | Alkyl halide, Strong base (e.g., NaH) | 4-Alkoxy-4-(4-bromobenzyl)piperidine |
Purification and Yield Optimization Considerations in Synthesis
The successful synthesis of this compound and its derivatives is critically dependent on effective purification strategies and the optimization of reaction conditions to maximize yield. The choice of purification method is dictated by the physical properties of the target compound and the nature of the impurities present.
A common and effective method for purifying piperidinol derivatives is recrystallization. This technique is particularly useful for obtaining high-purity crystalline solids. The selection of an appropriate solvent system, such as ethanol/water or ethanol-ether mixtures, is crucial for achieving efficient separation from soluble impurities. prepchem.com For non-crystalline products or for separating mixtures of closely related compounds, column chromatography is the preferred method. Silica gel is a standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. unipi.it
Standard workup procedures are essential for initial purification and play a role in the final yield. These often involve aqueous extraction to remove inorganic salts and water-soluble reagents, followed by washing the organic layer with brine to remove residual water. The organic solution is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed under reduced pressure. unipi.it In some syntheses, filtration through an inert material like Celite™ can be employed to remove fine particulates or catalyst residues, which can contribute to a cleaner product and higher recovery yield. chemicalbook.com
Yield optimization involves a systematic approach to adjusting reaction parameters. For the synthesis of the parent compound, which may involve a Grignard reaction with piperidin-4-one, maintaining anhydrous conditions is critical to prevent quenching of the Grignard reagent and hydrolysis, which would lower the yield. Temperature control is also vital; many organometallic additions are performed at low temperatures (e.g., -78 °C) to prevent side reactions. The stoichiometry of reagents, reaction time, and choice of catalyst (where applicable) must be carefully controlled to ensure complete conversion of starting materials and minimize the formation of byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the reaction to be stopped at the optimal point, preventing product degradation or the formation of further impurities. unipi.it The final yield is a reflection of both the reaction's efficiency and the effectiveness of the purification process in isolating the desired compound. unipi.it
| Technique | Purpose | Typical Application |
| Recrystallization | High-purity isolation of crystalline solids | Final purification step |
| Column Chromatography | Separation of complex mixtures or non-crystalline products | Isolation from starting materials and byproducts |
| Aqueous Extraction | Removal of water-soluble impurities (salts, reagents) | Initial workup post-reaction |
| Filtration (e.g., through Celite™) | Removal of fine solid impurities or catalysts chemicalbook.com | Post-reaction workup before concentration |
| Drying under Vacuum | Removal of residual solvents from the final product orgsyn.org | Final step to obtain a dry, pure solid |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
One-Dimensional NMR (¹H and ¹³C NMR)
No published ¹H or ¹³C NMR data for 1-(4-Bromobenzyl)piperidin-4-ol could be located.
Two-Dimensional NMR (e.g., COSY, HSQC)
No published 2D NMR data for 1-(4-Bromobenzyl)piperidin-4-ol could be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No published HRMS data for 1-(4-Bromobenzyl)piperidin-4-ol could be located.
Gas Chromatography-Mass Spectrometry (GC-MS)
No published GC-MS data for 1-(4-Bromobenzyl)piperidin-4-ol could be located.
Infrared (IR) Spectroscopy for Functional Group Identification
No published IR spectroscopy data for 1-(4-Bromobenzyl)piperidin-4-ol could be located.
X-ray Crystallography Data Currently Unavailable for 4-(4-Bromobenzyl)piperidin-4-ol
As of the latest search, specific X-ray crystallography data for the solid-state structure of the chemical compound this compound is not available in the public domain. While crystallographic studies have been conducted on analogous compounds, such as 4-(4-bromophenyl)piperidin-4-ol (B1199205) and 4-(4-chlorophenyl)piperidin-4-ol, this information is not directly transferable due to structural differences. researchgate.net
The molecular structure of this compound contains a piperidin-4-ol ring attached to a 4-bromobenzyl group. This is distinct from 4-(4-bromophenyl)piperidin-4-ol, which lacks the methylene (B1212753) bridge of the benzyl (B1604629) group. This seemingly minor difference in the chemical backbone can lead to significant variations in the crystal packing, unit cell dimensions, and intermolecular interactions.
For the related compound, 4-(4-chlorophenyl)piperidin-4-ol, X-ray diffraction analysis has revealed detailed information about its solid-state conformation. researchgate.net Studies on this molecule show that the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net However, without a dedicated crystallographic analysis of this compound, its precise three-dimensional arrangement, including bond lengths, bond angles, and hydrogen-bonding networks, remains undetermined.
Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to generate the detailed structural elucidation and data tables as requested.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Bromobenzyl)piperidin-4-ol, DFT calculations can elucidate its fundamental chemical properties.
Electronic Properties: DFT methods are used to optimize the molecular geometry of the compound to its lowest energy state. researchgate.net From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Reactivity and Charge Distribution: Molecular Electrostatic Potential (MEP) maps can be generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative oxygen and nitrogen atoms, indicating their role as potential hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential (blue areas), marking them as hydrogen bond donors.
Mulliken atomic charge analysis further quantifies the charge distribution on each atom. dergipark.org.tr In similar piperidine (B6355638) structures, the nitrogen atom typically possesses a significant negative charge, highlighting its basicity and potential for interaction with acidic residues in a biological target. nih.govdergipark.org.tr
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and interaction patterns of this compound with potential biological targets.
Methodology and Targets: The process involves placing the 3D structure of this compound into the binding site of a target protein whose structure has been determined (e.g., from the Protein Data Bank, PDB). nih.gov Algorithms then sample numerous possible conformations and orientations of the ligand, scoring them based on binding energy. mdpi.commdpi.com Given the structural motifs in the compound, potential targets could include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or various transporters and receptors. dergipark.org.trnih.gov For instance, a related compound, 1-(4-bromobenzyl)-4-(4-phenylpiperazin-1-yl)piperidin-3-ol, has shown activity against the vesicular acetylcholine (B1216132) transporter. ucsd.edu
Predicted Interactions and Binding Affinity: Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov The piperidine nitrogen could form a π-cation interaction with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in a binding pocket. nih.gov The hydroxyl group is a potential hydrogen bond donor/acceptor, and the bromobenzyl group can engage in hydrophobic and halogen bonding interactions. The results are quantified by a binding energy score (typically in kcal/mol), which estimates the binding affinity; a more negative score indicates a stronger predicted interaction. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies explore how modifying a molecule's chemical structure affects its biological activity. oncodesign-services.com Computational approaches accelerate SAR by predicting the activity of hypothetical analogs, guiding synthetic efforts toward more potent and selective compounds. nih.gov
Guiding Principles: Starting with the core scaffold of this compound, computational SAR would involve systematically altering specific functional groups and predicting the impact on target binding or other properties. Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating the structural or physicochemical properties of a series of analogs with their biological activity. researchgate.net
Hypothetical Modifications and Predicted Outcomes: The following table outlines potential modifications to the this compound structure and the rationale for investigation based on SAR principles observed in similar compound series. nih.govnih.gov
| Modification Site | Proposed Change | Rationale for Investigation | Potential Predicted Outcome |
| 4-bromo substituent | Replace with -Cl, -F, or -CH₃ | To probe the role of halogen size, electronegativity, and potential for halogen bonding in receptor interaction. nih.gov | Altered binding affinity; changes in lipophilicity (cLogP) affecting pharmacokinetic properties. nih.gov |
| Benzyl (B1604629) group | Replace with other aryl or heteroaryl rings (e.g., thiophene, pyridine) | To explore different steric and electronic requirements of the hydrophobic binding pocket. researchgate.net | Discovery of novel interactions, potentially improving potency or selectivity. |
| Piperidin-4-ol | Modify or replace the hydroxyl group (e.g., with -OCH₃, -NH₂) | To evaluate the importance of the hydrogen bonding capability of the hydroxyl group for target binding. | Significant change in binding affinity if the H-bond is critical; altered solubility. |
| Piperidine Nitrogen | Introduce substituents on the nitrogen | To modulate the basicity (pKa) and steric bulk, which can influence target interaction and ADME properties. | Changes in target binding and potential for off-target effects; modified brain-penetration capability. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-receptor complex and to analyze the conformational changes and binding dynamics of this compound within a target's active site. nih.gov
Assessing Binding Stability: After docking this compound into a receptor, an MD simulation can be run for several nanoseconds. The stability of the binding pose is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. nih.gov A low and stable RMSD value suggests that the ligand remains securely in its initial binding pose, indicating a stable complex. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions are crucial in early drug discovery for forecasting the pharmacokinetic properties of a compound. researchgate.net Various computational models can predict how this compound might be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities before extensive experimental testing. nih.gov
Predicted Physicochemical and ADME Properties: Based on data for structurally similar compounds and common predictive models, the ADME profile for this compound can be estimated. researchgate.net These predictions are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. researchgate.net
| Parameter | Predicted Value / Profile | Significance |
| Molecular Weight | ~272.17 g/mol | Well within the <500 guideline for good oral absorption. researchgate.net |
| Lipophilicity (LogP) | ~2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų | A low TPSA value (< 140 Ų) is predictive of good cell membrane permeability and oral bioavailability. researchgate.net |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Complies with the Lipinski guideline of ≤5. researchgate.net |
| Hydrogen Bond Acceptors | 2 (from O and N) | Complies with the Lipinski guideline of ≤10. researchgate.net |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | Compounds with these physicochemical properties often show CNS penetration. nih.gov |
| Metabolism | Potential substrate/inhibitor for Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). researchgate.net | Predicts potential for drug-drug interactions and determines metabolic clearance pathways. Simulation of the related 4-(4-Bromophenyl)piperidin-4-ol (B1199205) suggests CYP3A4-mediated hydroxylation. |
| P-glycoprotein (P-gp) Interaction | Possible substrate | P-gp is an efflux pump that can limit brain penetration and bioavailability. nih.govresearchgate.net |
Exploration of Biological Activities and Pharmacological Relevance Non Clinical Focus
Modulation of Neurotransmitter Systems and Receptor Interactions
The piperidine (B6355638) scaffold is a cornerstone in the design of centrally active agents due to its ability to be modified to achieve specific interactions with a variety of neurotransmitter systems and receptors.
The structural framework of 4-(4-Bromobenzyl)piperidin-4-ol suggests its potential as a selective modulator of various receptors. Research into related benzylpiperidine and 4-substituted piperidine derivatives has shown significant activity at several key neurological targets.
For instance, hybrid molecules combining benzylpiperidine and isatin (B1672199) have been synthesized and evaluated as dual inhibitors of monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), enzymes critically involved in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov One such hybrid emerged as a potent inhibitor of both MAO-A and AChE, with IC₅₀ values of 0.108 µM and 0.034 µM, respectively. nih.gov Another compound in the same series showed significant selective inhibition of MAO-B with an IC₅₀ of 0.057 µM. nih.gov
Furthermore, the 4-substituted piperidine core is a key feature in ligands designed for opioid receptors. Derivatives have been developed that display a balanced affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), acting as MOR agonists and DOR antagonists. nih.gov This dual activity is a promising strategy for developing analgesics with a reduced potential for tolerance and dependence. nih.gov The N-benzylpiperidine scaffold has also been utilized to create high-affinity ligands for sigma-1 and sigma-2 receptors, which are targets for imaging and treating conditions like breast cancer. nih.gov
These findings underscore the versatility of the piperidine scaffold and suggest that this compound could be a valuable backbone for developing novel selective receptor modulators.
Table 1: Inhibitory Activity of Benzylpiperidine-Isatin Hybrids on Neurological Enzymes nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Hybrid 15 | MAO-A | 0.108 ± 0.004 | Competitive, Reversible |
| AChE | 0.034 ± 0.002 | Mixed, Reversible | |
| Hybrid 4 | MAO-B | 0.057 ± 0.001 | Competitive, Reversible |
The 4-hydroxypiperidine (B117109) moiety is a known pharmacophore for histamine (B1213489) H₃ receptor (H₃R) antagonists. nih.gov The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making its antagonists promising candidates for treating various neurological disorders. nih.gov
Studies on a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives have demonstrated moderate to pronounced in vitro affinities for the recombinant human H₃ receptor (hH₃R). nih.gov For example, linking the 4-hydroxy position of 1-benzylpiperidine (B1218667) to an aminopentyloxy chain resulted in compounds with significant antagonist activity. nih.gov The potency of these compounds was evaluated in functional assays, such as the electrically evoked contraction of the guinea-pig jejunum, a standard in vitro model for H₃R antagonism. nih.govnih.gov
One of the most potent compounds from a series of 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives, compound 9b2 , exhibited a pKᵢ value of 7.09 at the hH₃R. nih.gov Other related derivatives also showed significant affinity, highlighting the importance of the 1-benzyl-4-hydroxypiperidine core structure for H₃R antagonism. nih.gov
Table 2: In Vitro Affinity of 1-Benzyl-4-hydroxypiperidine Derivatives at the Human Histamine H₃ Receptor nih.gov
| Compound | Structure Feature | pKᵢ at hH₃R |
|---|---|---|
| 9b1 | 1-Benzyl-4-(5-aminopentyloxy)piperidine derivative | 6.78 |
| 9b2 | 1-Benzyl-4-(5-aminopentyloxy)piperidine derivative | 7.09 |
| 9b5 | 1-Benzyl-4-(5-aminopentyloxy)piperidine derivative | 6.99 |
| 9b6 | 1-Benzyl-4-(5-aminopentyloxy)piperidine derivative | 6.97 |
In Vitro Efficacy against Specific Biological Targets
The potential of this compound extends beyond neurotransmitter systems to include a range of other critical biological targets, such as microbial enzymes and chemokine receptors.
The rise of drug-resistant tuberculosis has spurred the search for new therapeutic agents that act on novel targets. umw.edu The enzyme β-ketoacyl-ACP synthase A (KasA) is essential for the synthesis of mycolic acids, a critical component of the cell wall of Mycobacterium tuberculosis, making it an attractive drug target. umw.eduumw.edu
A virtual screening of millions of compounds identified a piperidine-based molecule, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol , as a potent inhibitor of KasA. umw.eduumw.edu This compound, which shares the 4-hydroxy-4-arylpiperidine core with this compound, was shown to inhibit the growth of M. bovis (a surrogate for M. tuberculosis) in vitro at a concentration of 5 µM. umw.edu This finding highlights the potential of the 4-(4-bromophenyl)-4-hydroxypiperidine scaffold as a starting point for developing new anti-tuberculosis agents. Subsequent research has focused on synthesizing derivatives with different arylmethyl substituents at the piperidine nitrogen to optimize activity. umw.edu
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. nih.gov Consequently, CCR5 antagonists represent a significant class of anti-HIV agents. The piperidine scaffold is a key structural element in many potent CCR5 antagonists.
Extensive structure-activity relationship (SAR) studies have been conducted on benzylpyrazole derivatives of piperidine as CCR5 antagonists. nih.gov These studies revealed that substituents on the phenyl ring of the benzyl (B1604629) group can significantly influence antiviral potency. For example, the introduction of alkoxy substituents, such as in the 3,4-dimethoxy substituted compounds 42b and 42d , led to improved antiviral activity while maintaining good selectivity. nih.gov Another line of research led to the discovery of TAK-220, a piperidine-4-carboxamide derivative containing a 4-carbamoylbenzylpiperidine moiety, which demonstrated highly potent anti-HIV-1 activity with a mean EC₅₀ of 1.1 nM against clinical isolates. nih.gov These examples demonstrate that the benzylpiperidine core is a viable scaffold for the development of effective CCR5 antagonists with antiviral properties.
The piperidine ring is a classic pharmacophore found in numerous analgesic drugs. Research into derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD1) , a close structural analog of the title compound, has confirmed its potential for both analgesic and antiplatelet activities. nih.gov These activities are thought to be mediated by the inhibition of downstream signaling pathways of prostaglandins (B1171923) and thromboxane (B8750289) A₂, respectively. nih.gov
In an ex vivo study using a tail immersion assay in mice, PD1 and its phenacyl derivatives exhibited significant analgesic effects. nih.gov The antiplatelet activity was evaluated against platelet-aggregating factor-induced aggregation. Compound PD5 , a dimethoxyphenacyl derivative of PD1, was the most potent antiplatelet agent with an IC₅₀ of 0.06 mM, while compound PD3 , a nitrophenacyl derivative, was the second most active with an IC₅₀ of 80 mM. nih.gov
Table 3: Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives nih.gov
| Compound | Derivative Type | IC₅₀ (mM) against Platelet Aggregating Factor |
|---|---|---|
| PD3 | 4-Nitrophenacyl | 80 |
| PD5 | 2,4-Dimethoxyphenacyl | 0.06 |
| Aspirin (Control) | - | 0.15 |
Metabolic Pathways and Metabolite Identification
Studies have shown that bromperidol (B1667933) undergoes extensive hepatic metabolism. patsnap.com The primary metabolic routes include oxidative N-dealkylation and the reduction of the carbonyl group. nih.govnih.gov The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a crucial role in the N-dealkylation of bromperidol. nih.gov This process involves the cleavage of the bond between the piperidine nitrogen and the propyl chain, leading to the formation of different molecular fragments.
One of the identified metabolic pathways involves the reductive conversion of the carbonyl group of bromperidol to form reduced bromperidol. nih.gov This reaction is dependent on NADPH and is thought to be catalyzed by a carbonyl reductase in the human liver. nih.gov Furthermore, CYP3A4 is also involved in the dehydration of bromperidol to form a tetrahydropyridine (B1245486) derivative and its further oxidation to a pyridinium (B92312) metabolite. nih.gov
A significant metabolite identified in humans is 4-(4-bromophenyl)piperidin-4-ol (B1199205). nih.gov This compound is formed following the metabolic processing of bromperidol. It is important to note that the identified metabolite is a phenyl derivative, not a benzyl derivative as might be confused by similar nomenclature. The formation of 4-(4-bromophenyl)piperidin-4-ol is a direct consequence of the N-dealkylation of the parent drug, bromperidol.
The metabolic pathway leading to 4-(4-bromophenyl)piperidin-4-ol involves the cleavage of the butyrophenone (B1668137) side chain from the piperidine ring structure of bromperidol. This N-dealkylation reaction, catalyzed predominantly by CYP3A4, results in the separation of the 4-(4-bromophenyl)-4-hydroxypiperidine moiety from the rest of the molecule. nih.gov
The identification of this compound as a human metabolite underscores the importance of the N-dealkylation pathway in the biotransformation of bromperidol. nih.gov
Table of Metabolites and Related Compounds
| Compound Name | Role in Metabolism | Parent Compound | Key Enzymatic Pathway |
| 4-(4-Bromophenyl)piperidin-4-ol | Metabolite | Bromperidol | Oxidative N-dealkylation (CYP3A4) |
| Reduced bromperidol | Metabolite | Bromperidol | Carbonyl Reduction |
| p-Fluorophenylacetic acid | Metabolite | Bromperidol | Oxidative N-dealkylation |
Role As a Synthetic Intermediate in Drug Discovery and Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Agents
A precursor is a compound that participates in a chemical reaction that produces another compound. In pharmaceutical science, 4-(4-Bromobenzyl)piperidin-4-ol and its close analogs serve as starting materials for the synthesis of various therapeutic agents. The presence of the bromine atom on the phenyl ring is particularly useful, as it allows for further modifications through cross-coupling reactions, while the piperidine (B6355638) nitrogen can be readily alkylated or acylated.
One notable application is in the development of agents targeting central nervous system disorders. For instance, derivatives of 4-(4-bromophenyl)piperidin-4-ol (B1199205) have been synthesized and evaluated as potential multifactorial agents for treating Alzheimer's disease. mdpi.com In these studies, the core structure is modified to create analogues with inhibitory activity against key enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). mdpi.com
Furthermore, close structural analogs are employed in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. google.com The NMDA receptor is a glutamate (B1630785) receptor in the central nervous system, and its antagonists are investigated for uses such as analgesics. google.comnih.gov Patent literature describes the reaction of piperidine derivatives, such as 4-(4-chloro-benzyl)-piperidin-4-ol, with other chemical intermediates to produce potent NMDA receptor antagonists. google.com The general structure of these antagonists often features a 4-benzyl-piperidine group, which is believed to be crucial for their activity. nih.gov The compound is also a known human metabolite of the antipsychotic drug bromperidol (B1667933). nih.gov
| Precursor/Analog | Resulting Pharmaceutical Agent Class | Therapeutic Target/Application | Source |
|---|---|---|---|
| 4'-(4-bromophenyl)-4'-piperidinol derivatives | Multi-target Anti-Alzheimer's Agents | Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B), Amyloid-beta (Aβ) | mdpi.com |
| 4-(4-Chloro-benzyl)-piperidin-4-ol | NMDA Receptor Antagonists | Analgesics for pain treatment | google.com |
| 4-(4-Bromophenyl)piperidin-4-ol | Metabolite of Bromperidol | Antipsychotic | nih.gov |
Scaffold for Novel Chemical Entity (NCE) Development in Medicinal Chemistry
In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. This compound serves as an excellent scaffold for the development of Novel Chemical Entities (NCEs) due to its rigid piperidine core and multiple functionalization points.
The piperidine ring is a "privileged scaffold," meaning it is a structural motif that appears in numerous marketed drugs and bioactive compounds. unict.it Researchers utilize the this compound scaffold to design ligands for various biological targets. For example, derivatives have been synthesized as highly selective ligands for sigma-1 (σ₁) receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govresearchgate.net By modifying the scaffold, chemists can fine-tune the binding affinity and selectivity of the resulting compounds for different receptor subtypes. unict.itnih.gov
The development of multifactorial agents for Alzheimer's disease also highlights its utility as a scaffold. mdpi.com Starting with the 4-(4-bromophenyl)piperidin-4-ol core, researchers synthesized a series of derivatives, with compounds AB11 and AB14 showing potent activity against acetylcholinesterase and good antioxidant properties. mdpi.com This approach allows for the creation of single molecules that can address multiple pathological factors of a complex disease. The 4-benzylpiperidine (B145979) framework is also a key feature in ifenprodil-like compounds, which are known for their neuroprotective properties and as sigma ligands. nih.govmdpi.com
| Scaffold Application | Target | Example Developed Compounds | Source |
|---|---|---|---|
| Multifactorial Anti-Alzheimer's Agents | AChE, MAO-B, Amyloid-beta | Analogues AB11 and AB14 | mdpi.com |
| Selective Sigma-1 Receptor Ligands | Sigma-1 (σ₁) Receptors | 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines | nih.govresearchgate.net |
| Ifenprodil Analogues | Sigma Receptors, NMDA Receptors | Substituted 2-bromopropiophenone (B137518) derivatives | mdpi.com |
| Sialic Acid Uptake Inhibitors | Bacterial Sialic Acid Transporters | 4-N-piperidine derivatives of Sialic Acid | nih.gov |
Utility as a Building Block in Complex Organic Synthesis
The utility of this compound as a building block stems from its distinct chemical features:
The Piperidine Nitrogen: This secondary amine is nucleophilic and can be easily functionalized through reactions like alkylation, acylation, or reductive amination to connect the piperidine ring to other parts of a target molecule.
The Tertiary Hydroxyl Group: The alcohol group can be used as a handle for further reactions, such as etherification, or it can be eliminated to form a double bond, introducing unsaturation into the piperidine ring.
The Bromophenyl Group: The bromine atom is a key functional group for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkynyl groups at this position.
This "ready-to-use" combination of functionalities makes this compound a valuable starting material, saving multiple synthetic steps that would otherwise be required to construct this arrangement from simpler precursors. Its use streamlines the synthesis of complex pharmaceutical intermediates and other target molecules, making it a key component in the toolbox of synthetic organic chemists. nih.gov
| Structural Feature | Chemical Reactivity | Utility in Synthesis | Source |
|---|---|---|---|
| Piperidine Nitrogen (Secondary Amine) | Nucleophilic | Alkylation, acylation, reductive amination for chain extension | nih.gov |
| Tertiary Hydroxyl Group | Nucleophilic, Leaving Group Potential | Etherification, esterification, or elimination to form an alkene | nih.gov |
| 4-Bromophenyl Group | Susceptible to Cross-Coupling | Enables Suzuki, Heck, Sonogashira, and other coupling reactions to build molecular complexity | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization Methods to Enhance Biological Selectivity
The core structure of 4-(4-bromobenzyl)piperidin-4-ol offers multiple sites for chemical modification to develop derivatives with enhanced biological selectivity. Future research could focus on systematic derivatization strategies to create a library of analogs for comprehensive screening.
One promising approach involves the modification of the piperidine (B6355638) nitrogen. The synthesis of N-substituted derivatives of related piperidin-4-ols has been shown to be a fruitful strategy for modulating biological activity. For instance, the introduction of various alkyl or aryl groups can influence the compound's lipophilicity and its ability to interact with specific biological targets. A general synthetic route for such derivatization could involve the reaction of this compound with a range of electrophiles, such as alkyl halides or acyl chlorides, to yield a diverse set of N-substituted products.
Another avenue for derivatization is the modification of the hydroxyl group at the 4-position of the piperidine ring. Esterification or etherification at this position could lead to prodrugs with improved pharmacokinetic profiles or to compounds with altered target-binding properties.
Furthermore, the bromine atom on the benzyl (B1604629) group offers a site for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods would allow for the introduction of a wide array of substituents on the aromatic ring, significantly expanding the chemical space around the core scaffold. This approach has been successfully employed for other brominated aromatic compounds to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Research into derivatives of the closely related 4-(4-bromophenyl)piperidin-4-ol (B1199205) has demonstrated the potential of this scaffold in developing agents for complex multifactorial diseases like Alzheimer's. For example, certain derivatives have shown potent inhibition of acetylcholinesterase (AChE) and antioxidant activity. The insights gained from these studies could guide the derivatization of this compound to explore its potential in similar therapeutic areas.
Advanced Mechanistic Investigations of Molecular Interactions
A deep understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.
Binding Mode Analysis: For any identified biological target, X-ray crystallography or cryo-electron microscopy could provide high-resolution structural data of the compound bound to the target protein. This would reveal the specific amino acid residues involved in the interaction and the precise orientation of the ligand in the binding pocket. Such information is invaluable for designing more potent and selective inhibitors.
Kinetic and Thermodynamic Studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of the ligand-target interaction. These studies provide a more complete picture of the binding event than simple affinity measurements and can help in optimizing the drug-target residence time, which is often a key determinant of in vivo efficacy.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives and to study the dynamic behavior of the ligand-target complex over time. These in silico methods can help in prioritizing compounds for synthesis and in understanding the molecular basis of their activity. For instance, molecular modeling of 4-(4-bromophenyl)piperidin-4-ol derivatives has been used to visualize their interactions with the active sites of human monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).
A study on a different piperidine derivative, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine, demonstrated the use of pharmacological assays and radioligand binding studies to prove its allosteric mechanism of action at the muscarinic M1 receptor. chemicalbook.com Similar advanced mechanistic studies could uncover novel modes of action for derivatives of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies could be instrumental in unlocking the full potential of the this compound scaffold. mdpi.com
Predictive Modeling: AI and ML algorithms can be trained on existing datasets of piperidine derivatives and their biological activities to build predictive models. These models can then be used to predict the activity of virtual derivatives of this compound, allowing for the in silico screening of vast chemical libraries and the identification of the most promising candidates for synthesis. mdpi.com This approach can significantly accelerate the drug discovery process and reduce costs.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties. By providing the model with a set of desired parameters, such as high target affinity and low predicted toxicity, it can generate new chemical structures that are likely to be active.
Pharmacokinetic and Toxicity Prediction: AI/ML models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. mdpi.com This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, enabling researchers to focus their efforts on the most promising candidates.
The integration of AI and ML into the design-make-test-analyze cycle can create a more efficient and data-driven approach to lead optimization for derivatives of this compound.
Exploration of New Therapeutic Areas Based on Scaffold Versatility
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of therapeutic areas. The versatility of the this compound scaffold suggests that its derivatives could have applications beyond a single disease area.
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. Given that derivatives of the related 4-(4-bromophenyl)piperidin-4-ol have been investigated for Alzheimer's disease, it is plausible that derivatives of this compound could be explored for other neurological and psychiatric conditions such as Parkinson's disease, depression, and schizophrenia.
Infectious Diseases: The piperidin-4-one scaffold, a close structural relative, has been shown to exhibit antimicrobial and antifungal activities. nih.gov This suggests that derivatives of this compound could be investigated for their potential as novel anti-infective agents. Research on other piperidinol analogs has also identified compounds with anti-tuberculosis activity. sigmaaldrich.com
Oncology: While there is no specific data on the anticancer potential of this compound, the development of novel scaffolds is a constant pursuit in cancer research. A systematic screening of a library of its derivatives against a panel of cancer cell lines could uncover unexpected activities.
The following table summarizes the biological activities of some related piperidine derivatives, illustrating the broad therapeutic potential of this class of compounds.
| Compound Class | Biological Activity | Therapeutic Area |
| 4-(4-Bromophenyl)piperidin-4-ol Derivatives | Acetylcholinesterase and MAO-B inhibition, antioxidant | Alzheimer's Disease |
| Piperidin-4-one Derivatives | Antibacterial, Antifungal | Infectious Diseases nih.gov |
| Piperidinol Analogs | Anti-tuberculosis | Infectious Diseases sigmaaldrich.com |
| 4-Aminopiperidines | Antifungal | Infectious Diseases chemscene.com |
This data, while not directly on this compound, underscores the rich pharmacology associated with the piperidine core and provides a strong rationale for exploring the therapeutic potential of its derivatives in a variety of disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
